1-(Trifluoromethyl)naphthalene-3-carbonyl chloride
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Overview
Description
1-(Trifluoromethyl)naphthalene-3-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, along with a carbonyl chloride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride typically involves the introduction of a trifluoromethyl group to a naphthalene derivative, followed by the formation of the carbonyl chloride group. One common method involves the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The resulting trifluoromethylated naphthalene is then subjected to chlorination to introduce the carbonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and catalysts efficiently. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethylated amides, esters, and thioesters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-3-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable moiety in drug design. The carbonyl chloride group acts as a reactive site for nucleophilic attack, facilitating the formation of amides, esters, and other derivatives .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)naphthalene-2-carbonyl chloride
- 1-(Trifluoromethyl)naphthalene-4-carbonyl chloride
- 2-(Trifluoromethyl)benzoic acid chloride
Uniqueness: 1-(Trifluoromethyl)naphthalene-3-carbonyl chloride is unique due to the specific positioning of the trifluoromethyl and carbonyl chloride groups on the naphthalene ring. This positioning influences its reactivity and the types of derivatives that can be synthesized from it. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in certain synthetic applications .
Properties
Molecular Formula |
C12H6ClF3O |
---|---|
Molecular Weight |
258.62 g/mol |
IUPAC Name |
4-(trifluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O/c13-11(17)8-5-7-3-1-2-4-9(7)10(6-8)12(14,15)16/h1-6H |
InChI Key |
PDJBTBBCEBMQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
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